molecular formula C7H5N3O2 B056153 5-Nitro-2-pyridineacetonitrile CAS No. 123846-66-2

5-Nitro-2-pyridineacetonitrile

Cat. No. B056153
CAS RN: 123846-66-2
M. Wt: 163.13 g/mol
InChI Key: PHCKNSBYAFTJKZ-UHFFFAOYSA-N
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Description

5-Nitro-2-pyridineacetonitrile is a nitro compound with a pyridine ring . It is a colorless solid that is used in organic synthesis and as a reagent in various scientific .


Molecular Structure Analysis

The molecular formula of 5-Nitro-2-pyridineacetonitrile is C7H5N3O2 . The molecule contains a total of 17 bonds. There are 12 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aliphatic), 1 nitro group (aromatic), and 1 Pyridine .

Scientific Research Applications

Pharmaceuticals

5-Nitro-2-pyridineacetonitrile is often used as an intermediate in the synthesis of various pharmaceutical compounds . It plays a crucial role in the production of drugs, contributing to the development of new methods for the introduction of nitrogen in organic small molecules .

Agrochemicals

The pyridine fragment, a part of 5-Nitro-2-pyridineacetonitrile, is capable of modifying the properties of compounds, sometimes changing their application, and can be a unique pharmacophore . It has been used in the synthesis of plant protection chemicals, making it one of the most commercially successful heterocycles in the 21st century .

Dyestuff

5-Nitro-2-pyridineacetonitrile is used as an important raw material and intermediate in the production of dyestuffs . Its unique chemical properties make it a valuable component in the creation of various dyes.

Organic Synthesis

5-Nitro-2-pyridineacetonitrile is a significant intermediate in organic synthesis . It’s used in the synthesis of cyanides, tetrasubstituted olefins, heterocyclic compounds, and amides from acetonitrile, with methodologies involving conventional metal catalysis and electrochemical reactions .

Research Use

5-Nitro-2-pyridineacetonitrile is offered for experimental and research use . It’s used in various scientific experiments to understand its properties and potential applications better.

Electrochemical Conversions

Due to its good conductivity and environmentally friendly features, 5-Nitro-2-pyridineacetonitrile has been used in the field of electrochemical conversions . It’s a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Safety and Hazards

When handling 5-Nitro-2-pyridineacetonitrile, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains .

properties

IUPAC Name

2-(5-nitropyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-4-3-6-1-2-7(5-9-6)10(11)12/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCKNSBYAFTJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475851
Record name 5-NITRO-2-PYRIDINEACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123846-66-2
Record name 5-NITRO-2-PYRIDINEACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The crude product tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate (I-1b, 12 g, 47 mmol) was dissolved in 100 mL of HCl/EtOH (v/v 1:5) and stirred at 80° C. for 4 h. Then the mixture was concentrated, diluted with H2O, and extracted with EtOAc (4×40 mL). The combined extracts were concentrated, and the residue was purified by chromatography on silica gel (PE:EtOAc=3:1) to afford 2-(5-nitropyridin-2-yl)acetonitrile (I-1c) as a solid (7.7 g, 42.0% yield).
[Compound]
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12 g
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100 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 5-nitro-2-chloropyridine (18 g, 113.5 mmol) in THF (100 ml) at room temperature K2CO3 (39.2 g, 283.8 mmol), cyanoacetic acid tert-butyl ester (24 g, 170.30 mmol) and 4 Å molecular sieves were added. The mixture was heated to reflux and stirred for 20 h. After concentrating the mixture under reduced pressure the residue was partitioned between ethyl acetate and saturated aqueous NaHCO3. The organic layer was washed with brine, dried over MgSO4, filtered and the solvent evaporated under reduced pressure. The obtained oil was dissolved in toluene (300 ml), toluene-4-sulfonic acid (2 g, 11.6 mmol) was added, and the mixture was heated to reflux for 2 h. The mixture then was stirred at room temperature for 16 h. After which the mixture was concentrated under reduced pressure. The residue was partitioned between ethyl acetate and water. The aqueous layer was extracted with ethyl acetate and the combined organic layers were washed with brine, dried over MgSO4, filtered, and the solvent evaporated under reduced pressure. Column chromatography (cyclohexane/dichloromethane, 4/1) gave the product as a colorless oil (10.3 g, 66%).
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18 g
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39.2 g
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24 g
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100 mL
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2 g
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Yield
66%

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